molecular formula C11H15N3O6 B13831772 D-Ribuloseo-nitrophenyl-hydrazone

D-Ribuloseo-nitrophenyl-hydrazone

Cat. No.: B13831772
M. Wt: 285.25 g/mol
InChI Key: BXKCHSGKQBDYBI-LBSFFPRJSA-N
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Description

D-Ribulose o-nitrophenyl-hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are compounds formed by the reaction of hydrazine with aldehydes or ketones D-Ribulose o-nitrophenyl-hydrazone is particularly interesting due to its unique structure, which includes a ribulose sugar moiety and a nitrophenyl hydrazone group

Preparation Methods

The synthesis of D-Ribulose o-nitrophenyl-hydrazone typically involves the reaction of D-ribulose with o-nitrophenylhydrazine. The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the hydrazone bond. The general reaction scheme is as follows:

D-Ribulose+o-NitrophenylhydrazineD-Ribulose o-nitrophenyl-hydrazone\text{D-Ribulose} + \text{o-Nitrophenylhydrazine} \rightarrow \text{D-Ribulose o-nitrophenyl-hydrazone} D-Ribulose+o-Nitrophenylhydrazine→D-Ribulose o-nitrophenyl-hydrazone

The reaction conditions may vary, but common methods include:

Chemical Reactions Analysis

D-Ribulose o-nitrophenyl-hydrazone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

D-Ribulose o-nitrophenyl-hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of D-Ribulose o-nitrophenyl-hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular processes such as oxidative stress and signal transduction .

Comparison with Similar Compounds

D-Ribulose o-nitrophenyl-hydrazone can be compared with other similar compounds, such as:

    D-Xylulose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.

    D-Ribose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.

    D-Arabinose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.

Properties

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

IUPAC Name

(2R,3S,4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol

InChI

InChI=1S/C11H15N3O6/c15-5-8(11(18)10(17)6-16)13-12-7-3-1-2-4-9(7)14(19)20/h1-4,10-12,15-18H,5-6H2/b13-8+/t10-,11+/m1/s1

InChI Key

BXKCHSGKQBDYBI-LBSFFPRJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(\CO)/[C@@H]([C@@H](CO)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NN=C(CO)C(C(CO)O)O)[N+](=O)[O-]

Origin of Product

United States

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